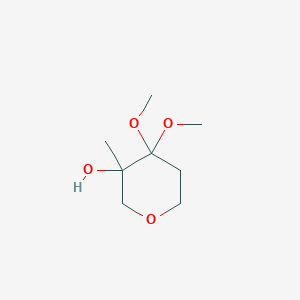
4,4-dimethoxy-3-methyltetrahydro-2H-pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethoxy-3-methyltetrahydro-2H-pyran-3-ol is an organic compound with the molecular formula C8H16O4 and a molecular weight of 176.21024 g/mol . This compound is characterized by its tetrahydropyran ring structure, which is substituted with methoxy and methyl groups. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4-dimethoxy-3-methyltetrahydro-2H-pyran-3-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 3-methyl-4,4-dimethoxytetrahydrofuran with appropriate reagents under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced equipment and technology to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
4,4-Dimethoxy-3-methyltetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Scientific Research Applications
4,4-Dimethoxy-3-methyltetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4-dimethoxy-3-methyltetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.
Pathways Involved: The exact pathways involved depend on the specific application and context, but they generally include metabolic and signaling pathways related to tetrahydropyran derivatives.
Comparison with Similar Compounds
4,4-Dimethoxy-3-methyltetrahydro-2H-pyran-3-ol can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4,4-dimethoxy-3-methyloxan-3-ol |
InChI |
InChI=1S/C8H16O4/c1-7(9)6-12-5-4-8(7,10-2)11-3/h9H,4-6H2,1-3H3 |
InChI Key |
GZBCRRRONHLRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCC1(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


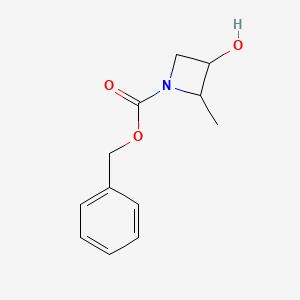
![2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13016789.png)
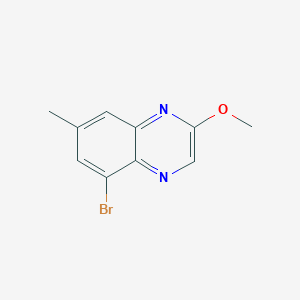
![3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B13016803.png)
![4,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13016810.png)





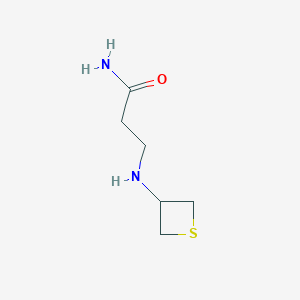
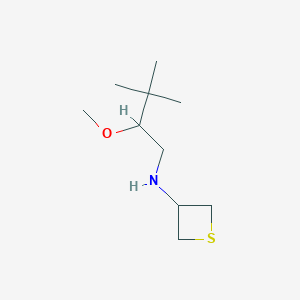
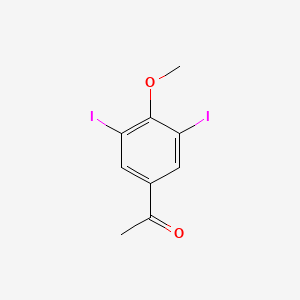
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13016879.png)
